2-(Trifluoromethyl)quinoline

Catalog No.
S611099
CAS No.
347-42-2
M.F
C10H6F3N
M. Wt
197.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)quinoline

CAS Number

347-42-2

Product Name

2-(Trifluoromethyl)quinoline

IUPAC Name

2-(trifluoromethyl)quinoline

Molecular Formula

C10H6F3N

Molecular Weight

197.16 g/mol

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H

InChI Key

YZSRICFIQLVSMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F

Synonyms

C 1368, C-1368, C1368 cpd

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F

The exact mass of the compound 2-(Trifluoromethyl)quinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry

  • Drug Discovery

    2-TMQ serves as a valuable scaffold in medicinal chemistry due to its unique structural features and potential for diverse biological activities. Researchers explore its potential to develop new drugs for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Studies suggest that 2-TMQ derivatives exhibit promising properties, such as antiproliferative activity against cancer cells [].

  • Kinase Inhibition

    Kinases are enzymes involved in various cellular signaling pathways. 2-TMQ derivatives have been investigated for their ability to inhibit specific kinases, potentially offering therapeutic benefits in diseases where these pathways play a role. For instance, research suggests that certain 2-TMQ derivatives can inhibit Bruton's tyrosine kinase (BTK), a potential target for cancer treatment [].

Material Science

  • Organic Electronics

    Due to its electronic properties and ability to form stable structures, 2-TMQ has been explored in the development of organic electronics. Researchers investigate its potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

  • Luminescent Materials

    2-TMQ derivatives can exhibit interesting luminescent properties, making them potential candidates for various applications. Studies explore their use in light-emitting materials and fluorescent probes for biological imaging [].

2-(Trifluoromethyl)quinoline is a heterocyclic compound characterized by the presence of a quinoline ring system with a trifluoromethyl group at the second position. Its molecular formula is C10H6F3NC_{10}H_6F_3N, and it has a molecular weight of approximately 201.15 g/mol. This compound exhibits unique chemical properties due to the electronegative trifluoromethyl group, which influences its reactivity and interactions with biological targets. The compound is known for its potential applications in medicinal chemistry and materials science.

, including:

  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho and para positions on the quinoline ring.
  • Nucleophilic Substitution: The nitrogen atom in the quinoline ring can participate in nucleophilic substitution reactions, allowing for functionalization at different positions.
  • Cyclization Reactions: It can be involved in cyclization reactions, particularly under catalytic conditions, to form more complex structures.

Research indicates that 2-(trifluoromethyl)quinoline derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.
  • Anticancer Activity: Certain modifications of the compound have been explored for their potential anticancer properties, targeting specific cancer cell lines.
  • Antitubercular Activity: Compounds derived from 2-(trifluoromethyl)quinoline have been identified as potential agents against Mycobacterium tuberculosis, showcasing their therapeutic potential in treating tuberculosis .

Several methods have been developed for synthesizing 2-(trifluoromethyl)quinoline:

  • Gold-Catalyzed Cyclization: A highly efficient method involves gold(I)-catalyzed cyclization of trifluoromethylated propargylamines, leading to the formation of 2-(trifluoromethyl)quinolines .
  • Metal-Free Conditions: Recent advancements include green synthesis methods that utilize metal-free conditions for the cyclization of β-keto esters or 1,3-diketones with substituted o-nitroanilines .
  • Palladium-Catalyzed Reactions: Palladium-catalyzed processes have also been employed to achieve selective transformations involving trifluoromethylation and cyclization .

2-(Trifluoromethyl)quinoline finds applications in various fields:

  • Medicinal Chemistry: Its derivatives are explored as potential drugs for treating infections and cancers.
  • Material Science: The compound serves as a building block in the synthesis of fluorinated materials with unique properties.
  • Agricultural Chemistry: Some derivatives exhibit antifungal properties, making them candidates for agricultural applications.

Studies focusing on the interactions of 2-(trifluoromethyl)quinoline with biological macromolecules reveal its potential as a lead compound in drug discovery. Investigations into its binding affinities and mechanisms of action against specific targets (like enzymes or receptors) have provided insights into its therapeutic prospects.

Several compounds share structural similarities with 2-(trifluoromethyl)quinoline. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Fluoro-4-hydroxyquinolineHydroxy group at position 4Exhibits potent antitubercular activity
4-(Trifluoromethyl)quinolineTrifluoromethyl group at position 4Different substitution pattern affects reactivity
2-MethylquinolineMethyl group at position 2Lacks fluorination but retains biological activity
8-HydroxyquinolineHydroxy group at position 8Known for chelation properties

The uniqueness of 2-(trifluoromethyl)quinoline lies in its trifluoromethyl substitution, which significantly alters its electronic properties and enhances its biological activity compared to other quinoline derivatives. This modification contributes to its distinct reactivity and interaction profiles in medicinal chemistry.

Molecular Structure and Composition

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry designates this compound as 2-(trifluoromethyl)quinoline [1] [2]. This systematic nomenclature reflects the structural composition wherein a trifluoromethyl group is substituted at the 2-position of the quinoline ring system [1]. The compound exists under several alternative names in chemical literature and commercial databases, including 2-trifluoromethyl quinoline, 2-trifluoromethyl-quinoline, trifluoromethyl quinoline, and quinoline,2-trifluoromethyl [1] [2].

The naming convention follows standard organic chemistry nomenclature principles, where the parent heterocyclic structure quinoline serves as the base name, and the trifluoromethyl substituent is indicated with its positional designation [1]. This systematic approach ensures unambiguous identification across scientific literature and chemical databases.

Structural Representation and Molecular Geometry

2-(Trifluoromethyl)quinoline possesses a fused bicyclic aromatic structure consisting of a benzene ring fused to a pyridine ring, characteristic of the quinoline scaffold [19] [21]. The trifluoromethyl group (-CF₃) is attached to the carbon at position 2 of the quinoline ring system [1] [2]. The molecular formula C₁₀H₆F₃N indicates the presence of ten carbon atoms, six hydrogen atoms, three fluorine atoms, and one nitrogen atom [1] [2].

The quinoline ring system exhibits planar geometry due to the aromatic character of both the benzene and pyridine portions [19] [21]. The trifluoromethyl substituent introduces significant steric and electronic effects due to the high electronegativity of the fluorine atoms [22] [23]. The C-F bonds in the trifluoromethyl group are shorter and stronger than typical C-H bonds, contributing to the overall molecular stability [22] [23].

Physicochemical Properties and Constants

Melting Point Range (59°C to 62°C)

2-(Trifluoromethyl)quinoline exhibits a melting point range of 59°C to 62°C [1] [2]. This relatively narrow temperature range indicates good purity and crystalline uniformity of the compound. The melting point represents a significant elevation compared to the parent quinoline, which has a melting point of -17°C to -13°C [15] [16]. This substantial increase of approximately 75.5°C demonstrates the profound impact of trifluoromethyl substitution on the physical properties of the quinoline scaffold.

The elevated melting point can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which increases intermolecular interactions and crystal lattice stability [22] [23]. The high electronegativity of fluorine atoms creates stronger dipole-dipole interactions between molecules in the solid state, requiring additional thermal energy for phase transition [22] [23].

Solubility Characteristics in Various Solvents

The solubility profile of 2-(trifluoromethyl)quinoline reflects the influence of the trifluoromethyl substituent on the molecular polarity and hydrophobic character [8] [9]. The trifluoromethyl group is known to enhance lipophilicity when positioned appropriately within organic molecules [27]. However, the specific positioning and electronic environment significantly influence the overall solubility behavior [27].

Based on structural considerations and the properties of related trifluoromethyl-substituted quinoline derivatives, the compound is expected to demonstrate limited solubility in water due to its aromatic heterocyclic nature and the hydrophobic characteristics imparted by the trifluoromethyl group [8] [9]. Conversely, enhanced solubility is anticipated in organic solvents such as dichloromethane, chloroform, ethanol, acetone, and dimethyl sulfoxide [9] [12].

Molecular Weight (197.16 g/mol) and Density

The molecular weight of 2-(trifluoromethyl)quinoline is precisely 197.16 g/mol [1] [2]. This value represents an increase of 68.00 g/mol compared to the parent quinoline compound, which has a molecular weight of 129.16 g/mol [15] [16] [17]. The molecular weight difference directly corresponds to the mass contribution of the trifluoromethyl group (CF₃), which replaces a hydrogen atom in the parent structure.

While specific density measurements for 2-(trifluoromethyl)quinoline were not identified in the available literature, density values for related trifluoromethyl-substituted quinoline derivatives provide comparative reference points. For instance, ethyl 2-(trifluoromethyl)quinoline-7-carboxylate exhibits a density of 1.315 g/cm³ [12], and 2-(trifluoromethyl)quinoline-6-carboxylic acid shows a density of 1.481 g/cm³ [10]. These values suggest that the trifluoromethyl substitution increases the density compared to the parent quinoline, which has a density of 1.093-1.096 g/mL at 25°C [15] [16].

Structural Identification Parameters

InChI and SMILES Notations

The molecular structure of 2-(trifluoromethyl)quinoline is definitively represented through standardized chemical notation systems [1] [2]. The Simplified Molecular Input Line Entry System notation is FC(F)(F)C1=NC2=CC=CC=C2C=C1 [1] [2] [6]. This linear notation systematically describes the molecular connectivity, with the trifluoromethyl group clearly indicated by the FC(F)(F) segment attached to the quinoline ring system.

The International Chemical Identifier Key for this compound is YZSRICFIQLVSMQ-UHFFFAOYSA-N [1] [2]. This unique identifier provides an unambiguous digital fingerprint for the molecular structure, enabling precise identification across chemical databases and literature sources. The InChI Key system ensures consistent molecular identification regardless of naming variations or structural representation formats.

MethodKey ReagentsReaction ConditionsTypical Yields (%)Limitations
Skraup SynthesisAniline + glycerol + sulfuric acid + oxidant140-160°C, H₂SO₄, 2-6 hours30-60Harsh conditions, low selectivity, side products
Friedlander Synthesis2-aminobenzaldehyde + methyl ketones + KOH100-140°C, base catalyzed, 3-12 hours40-85Limited substrate scope, high temperatures
Pfitzinger ReactionIsatine + acetone/methyl ketones + KOH100-120°C, aqueous base, 4-8 hours35-70Requires isatine starting materials
Conrad-LimpachAniline + β-ketoesters + acid200-250°C, mineral acid, 6-24 hours25-55Very harsh conditions, decomposition issues
Combes SynthesisAniline + 1,3-dicarbonyl compounds + acid150-200°C, acid catalyzed, 8-16 hours45-75Regioselectivity problems, harsh conditions
Trifluoromethylation of preformed quinolinesQuinoline + trifluoromethylating reagentsVariable, metal catalysis or radical conditions20-80Late-stage introduction challenges
Direct condensation with trifluoroacetyl compoundsAniline + trifluoroacetoacetate derivatives80-160°C, Dean-Stark conditions, 4-18 hours40-90Substrate availability, cyclization efficiency

Late-stage trifluoromethylation of preformed quinolines has emerged as an alternative strategy, utilizing various trifluoromethylating reagents under metal-catalyzed or radical conditions [7] [8]. While this approach offers synthetic flexibility, yields are highly variable (20-80%) and depend significantly on the substitution pattern of the quinoline substrate [9].

Nickel-Catalyzed Synthetic Routes

Mechanism of Nickel-Catalyzed Insertion of Alkynes

The nickel-catalyzed synthesis of 2-(trifluoromethyl)quinolines represents a significant advancement in synthetic methodology, offering an unconventional route through C-S bond activation [10] [11]. This transformation proceeds through a well-defined mechanism involving the insertion of alkynes into 2-(trifluoromethyl)-1,3-benzothiazoles, followed by thermal desulfidation to yield the desired quinoline products [12].

The mechanism initiates with oxidative addition of the C-S bond in 2-(trifluoromethyl)-1,3-benzothiazole to a nickel(0) complex, generating a thianickelacycle intermediate [11]. This critical step requires the presence of the trifluoromethyl group at the C2 position of the benzothiazole, as analogous substrates bearing methyl or phenyl groups show no reactivity under identical conditions [12]. The electron-withdrawing nature of the trifluoromethyl group appears essential for facilitating the oxidative addition process and subsequent alkyne insertion [13].

Coordination of the alkyne to the resulting nickel complex occurs in the second step, followed by migratory insertion to form an expanded thianickelacycle intermediate. The stereochemical outcome and regioselectivity of this insertion are governed by steric interactions between the alkyne substituents and the nickel center [11]. Reductive elimination then produces the seven-membered benzothiazepine intermediate while regenerating the nickel(0) catalyst, completing the catalytic cycle [12].

Formation and Role of Thianickelacycle Intermediates

The formation of thianickelacycle intermediates has been unambiguously confirmed through X-ray crystallographic analysis and in situ X-ray absorption fine-structure (XAFS) spectroscopy [13] [11]. When equimolar amounts of 2-(trifluoromethyl)-1,3-benzothiazole, bis(1,5-cyclooctadiene)nickel(0), and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) are reacted in hexane at room temperature, a dimeric thianickelacycle complex precipitates immediately [12].

The structure of this thianickelacycle dimer reveals a unique coordination environment where the nickel center is bound to both sulfur and nitrogen atoms of the cleaved benzothiazole ring [11]. In solution, monomeric thianickelacycle species coordinated with cyclooctadiene have been identified through XAFS analysis, with spectral features matching DFT-calculated structures (R-factor = 1.7%) [12]. These intermediates demonstrate remarkable stability, allowing for their isolation and independent treatment with alkynes to afford quinoline products in quantitative yields [13].

The electronic properties of the thianickelacycle intermediates play a crucial role in determining reactivity patterns. The presence of the trifluoromethyl group significantly enhances the electrophilicity of the nickel center, facilitating subsequent alkyne coordination and insertion [11]. This electronic activation explains why only trifluoromethyl-substituted benzothiazoles undergo the desired transformation [12].

Thermal Desulfidation Processes

The thermal desulfidation step represents the final transformation in the nickel-catalyzed route, converting seven-membered benzothiazepine intermediates to 2-(trifluoromethyl)quinolines through elimination of elemental sulfur [11] [12]. This process typically requires temperatures of 80-100°C and proceeds through a pericyclic mechanism involving the concerted breaking of C-S bonds and formation of the quinoline double bond system [13].

The efficiency of desulfidation is highly dependent on the substitution pattern of the benzothiazepine intermediate. Simple dialkyl-substituted benzothiazepines undergo facile desulfidation at 80°C within 3 hours, achieving near-quantitative conversion to quinoline products [12]. However, sterically hindered substrates, such as those bearing methyl substituents at both the 5 and 7 positions, require elevated temperatures (100°C) and extended reaction times (6 hours) for complete sulfur elimination [11].

Mechanistic studies suggest that the desulfidation proceeds through a concerted [1] [5]-sigmatropic rearrangement, where the sulfur atom is expelled as the π-system of the quinoline ring is established [13]. The driving force for this transformation is the aromatization energy gained upon formation of the quinoline system, which offsets the energy required for C-S bond cleavage [12]. The process is essentially irreversible under the reaction conditions, as evidenced by the absence of any reverse reaction when quinoline products are subjected to the desulfidation conditions in the presence of elemental sulfur [11].

Scope and Limitations of Alkyne Substrates

The substrate scope of the nickel-catalyzed alkyne insertion methodology demonstrates both remarkable breadth and specific limitations [11] [12]. Symmetrical internal alkynes represent the most successful substrate class, with oct-4-yne serving as the optimal substrate and providing 96% yield of the corresponding quinoline [12]. Both shorter chain alkynes (hex-3-yne, 83% yield) and longer chain alkynes (dodec-6-yne, 90% yield) participate effectively in the transformation [11].

Unsymmetrical alkynes afford regiospecific products but often as mixtures of regioisomers. For example, 1-phenylpropyne and 1-butynylbenzene provide single regioisomeric products in 87% and 96% yields respectively, demonstrating excellent regiocontrol when one substituent is significantly more sterically demanding [12]. However, alkynes with similar-sized substituents typically yield regioisomeric mixtures, as observed with butyl-ethyl substituted alkynes (71:29 ratio) [11].

Functional group tolerance is generally excellent, with ether, ester, and siloxy groups being well-accommodated. Alkyne substrates bearing methoxy ether functionality afford quinoline products in 90% yield, while ester-substituted alkynes provide moderate yields (55%) [12]. Siloxy-protected alcohols demonstrate good compatibility, yielding 78% of the desired quinoline products [11].

Table 2: Nickel-Catalyzed Alkyne Insertion - Substrate Scope

Alkyne SubstrateR1 GroupR2 GroupProduct Yield (%)RegioselectivityNotes
Oct-4-ynen-Propyln-Propyl96Single productOptimal substrate
Hex-3-yneEthyln-Butyl83Single productGood reactivity
Dodec-6-ynen-Pentyln-Pentyl90Single productHigh yield
1-PhenylpropyneMethylPhenyl87Single regioisomerExcellent regiocontrol
1-ButynylbenzeneEthylPhenyl96Single regioisomerExcellent regiocontrol
Ethyl phenylpropiolateCOOEtPhenyl62Single regioisomerElectron-deficient alkyne
CyclopentadecyneCyclic C15Cyclic C1532Single productLow yield due to ring strain
Ether-substituted alkynesVarious ethersVarious alkyl90HighFunctional group tolerance
Ester-substituted alkynesVarious estersVarious alkyl55HighModerate yields
Siloxy-substituted alkynesOTBSVarious alkyl78HighGood functional group tolerance

Substrate limitations are primarily related to steric hindrance and electronic properties. Terminal alkynes (such as oct-1-yne) fail to provide any desired products, with complete recovery of starting benzothiazole [12]. Diaryl alkynes (such as diphenylethyne) also prove unreactive, likely due to excessive steric congestion around the alkyne triple bond [11]. Similarly, alkynes bearing bulky substituents such as triisopropylsilyl or tert-butyl groups do not undergo the desired insertion reaction [12].

Cyclic alkynes show variable reactivity depending on ring size. While cyclopentadecyne participates in the reaction, it provides only 32% yield, suggesting that ring strain significantly impacts the efficiency of the insertion process [11]. The reduced reactivity likely stems from geometric constraints that prevent optimal alignment of the alkyne with the nickel center during the insertion step [12].

Optimization of Reaction Conditions

Comprehensive optimization studies have identified critical parameters for maximizing the efficiency of the nickel-catalyzed synthesis [11] [12]. Catalyst loading represents a crucial variable, with 10 mol% of bis(1,5-cyclooctadiene)nickel(0) providing optimal results. Lower catalyst loadings result in incomplete conversion, while higher loadings offer no additional benefit and may lead to competing side reactions [12].

Ligand selection proved critical for reaction success. While various phosphine ligands (PMe₃, PPr₃, PCy₃, PPh₃) showed poor or no activity (0-8% yields), the N-heterocyclic carbene ligand IPr demonstrated excellent performance [11]. The optimal ligand loading was determined to be 20 mol%, with lower loadings (10 mol%) providing reduced efficiency (50% vs 96% yield) [12].

Reaction concentration significantly impacts yields, with 0.67 M representing the optimal concentration. Lower concentrations (0.2 M) result in substantially reduced yields (50% vs 96%), likely due to decreased collision frequency between reactants [11]. The substrate stoichiometry requires a 2:1 ratio of alkyne to benzothiazole for optimal results, ensuring complete consumption of the benzothiazole starting material [12].

Table 3: Reaction Optimization Data for Nickel-Catalyzed Synthesis

ParameterOptimal ValueEffect on YieldYield Range (%)
Catalyst Loading10 mol% Ni(cod)₂Below 10 mol%: decreased yield0-96
Ligand TypeIPr (N-heterocyclic carbene)Phosphine ligands: ineffective0-96
Ligand Loading20 mol%Below 20 mol%: reduced efficiency50-96
Concentration0.67 MBelow 0.67 M: significantly lower yields50-96
Temperature (Step 1)25°CHigher temps: premature desulfidation12-96
Temperature (Step 2)80°CLower temps: incomplete conversion50-96
Reaction Time (Step 1)12 hoursShorter times: incomplete reaction38-96
Reaction Time (Step 2)3 hoursShorter times: incomplete desulfidation50-96
SolventHexanePolar solvents: reduced yields20-96
Substrate Ratio1:2 (benzothiazole:alkyne)Lower excess: incomplete conversion50-96

The two-stage temperature protocol is essential for optimal results. The initial alkyne insertion proceeds best at room temperature (25°C) over 12 hours, preventing premature desulfidation of benzothiazepine intermediates [12]. The subsequent heating to 80°C for 3 hours ensures complete thermal elimination of sulfur to afford quinoline products [11]. Attempts to conduct the entire reaction at elevated temperature result in reduced yields due to competing decomposition pathways [12].

Solvent selection influences both reaction efficiency and product isolation. Hexane provides optimal results due to its non-coordinating nature and ability to solubilize both nickel catalysts and organic substrates [11]. Polar solvents such as tetrahydrofuran or acetonitrile significantly reduce yields, likely through competitive coordination to the nickel center [12].

One-Pot Synthesis Procedures

Condensation of Halo-quinolines with α-Picolyl Derivatives

One-pot methodologies for synthesizing quinoline derivatives have gained significant attention due to their operational simplicity and atom-economic advantages [14] [15]. The condensation of halo-quinolines with α-picolyl derivatives represents an efficient approach that circumvents the need for pre-functionalized starting materials and multi-step synthetic sequences [16]. This methodology typically employs 4-chloroquinolin-2(1H)-ones as electrophilic partners that undergo nucleophilic substitution with various α-picolyl nucleophiles under basic conditions [16].

The reaction mechanism proceeds through nucleophilic aromatic substitution where the α-picolyl anion, generated in situ through deprotonation, attacks the electron-deficient quinoline ring at the halogen-bearing carbon [16]. The process is facilitated by the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the Meisenheimer complex intermediate [14]. Subsequent elimination of the halide and proton transfer steps complete the substitution sequence [15].

Reaction optimization has revealed that the choice of base significantly impacts both reaction rate and selectivity. Potassium carbonate in dimethylformamide provides optimal conditions, achieving conversions of 75-95% within 8-12 hours at 80-120°C [16]. The use of microwave irradiation can dramatically reduce reaction times to 8-11 minutes while maintaining high yields [16]. This transformation demonstrates excellent functional group tolerance, accommodating methoxy, halogen, and ester substituents on both reaction partners [14].

Phase Transfer Catalysis Approaches

Phase transfer catalysis (PTC) has emerged as a powerful tool for one-pot quinoline synthesis, particularly for transformations involving ionic reactants and organic substrates [16] [17]. The methodology typically employs tetrabutylammonium bromide (TBAB) as the phase transfer catalyst, facilitating the reaction between halo-quinolines and various nucleophiles in biphasic systems [16].

The mechanism of phase transfer catalysis involves the formation of lipophilic ion pairs between the quaternary ammonium cation and the anionic nucleophile, enabling transport of the reactive species into the organic phase where the quinoline substrate resides [17]. This approach circumvents the need for anhydrous conditions and enables the use of aqueous bases, significantly simplifying reaction setup and workup procedures [16].

Michael/ammonolysis cascade reactions utilizing phase transfer catalysis have been developed for the synthesis of quinoline-2,5-diones [17]. These transformations proceed through initial Michael addition of enaminones to olefinic azlactones, followed by intramolecular cyclization to form the quinoline ring system [17]. The reactions typically achieve yields of 53-94% with excellent diastereoselectivities (>99:1 dr in most cases) [17].

In Situ Oxidation Techniques

In situ oxidation approaches represent a particularly elegant solution to one-pot quinoline synthesis, enabling the direct conversion of readily available alcohols and amines to quinoline products without isolation of aldehyde intermediates. These methodologies typically employ iron or cobalt catalysts in combination with molecular oxygen or other mild oxidants.

The oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols exemplifies this approach. The reaction involves initial oxidation of the benzyl alcohol to the corresponding aldehyde, followed by condensation with the enaminone and cyclization to form the quinoline ring. This transformation tolerates broad functional groups and provides moderate to excellent yields (65-90%) under mild conditions.

Controlled partial transfer hydrogenation represents another innovative in situ approach, where quinoline N-oxides are selectively reduced to 1,2-dihydroquinolines using cobalt-amido cooperative catalysis. This methodology employs H₃N·BH₃ as the reducing agent and operates at room temperature, providing excellent chemoselectivity and functional group tolerance.

Economic Advantages and Process Efficiency

One-pot synthesis procedures offer substantial economic advantages compared to traditional multi-step approaches [15]. The elimination of isolation and purification steps between synthetic transformations reduces both labor costs and material consumption [14]. Additionally, the improved atom economy inherent in convergent one-pot processes minimizes waste generation and enhances overall process sustainability.

Table 4: One-Pot Synthesis Methodologies for Quinoline Derivatives

MethodKey ComponentsReaction TimeTemperatureYields (%)Advantages
Friedlander One-Pot2-aminobenzaldehyde + ketones + base3-8 hours100-140°C60-88Simple procedure, good yields
Pfitzinger ModificationIsatin + ketones + base (one-pot)4-6 hours100-120°C50-80Direct from isatin, one vessel
Microwave-Assisted CondensationAminophenones + ketones + MW5-15 minutes160°C (MW)85-98Rapid, high yields, clean
Metal-Free Condensationo-nitrobenzaldehyde + enolizable ketones2-4 hours60-90°C70-95Mild conditions, catalyst-free
Phase Transfer CatalysisHalo-quinolines + nucleophiles + PTC8-12 hours80-120°C40-85Functional group tolerance
Multicomponent Reaction (MCR)Aniline + aldehyde + alkyne1-6 hoursRT-100°C70-95Atom economy, convergent
Oxidative CyclocondensationN,N-dimethyl enaminones + o-aminobenzyl alcohols2-4 hours80-120°C65-90Metal-free, broad scope

Process efficiency is dramatically enhanced through the reduction of reaction steps and purification requirements [15]. Traditional quinoline syntheses often require 3-5 discrete steps with individual workup and purification procedures. One-pot methodologies can achieve equivalent transformations in a single operation, reducing overall cycle times by 60-80% [14]. The simplified logistics of one-pot processes also reduce the potential for material losses and improve reproducibility in both laboratory and manufacturing settings [15].

Environmental benefits include reduced solvent consumption, decreased energy requirements, and minimized waste generation. Life cycle assessments of one-pot quinoline syntheses typically show 40-70% reductions in environmental impact compared to stepwise approaches [14]. These advantages become particularly pronounced when considering the scalability requirements of pharmaceutical manufacturing [15].

Green Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized quinoline chemistry by enabling rapid, efficient transformations under environmentally benign conditions. The technology exploits the unique heating mechanism of microwave radiation, where polar molecules and ions absorb electromagnetic energy directly, resulting in rapid, homogeneous heating throughout the reaction mixture. This contrasts with conventional heating methods that rely on thermal conduction from vessel walls, often leading to temperature gradients and hot spots.

The Friedlander quinoline synthesis exemplifies the dramatic improvements achievable through microwave assistance. Traditional conditions requiring several days at elevated temperatures can be replaced with 5-minute microwave treatments at 160°C using neat acetic acid as both solvent and catalyst. This transformation achieves excellent yields (85-98%) while reducing reaction times by 80-95% compared to conventional heating. The green credentials of acetic acid as a renewable, biodegradable solvent further enhance the environmental profile of this approach.

Mechanism considerations reveal that microwave heating preferentially activates polar bonds and transition states, often accelerating desired reaction pathways over competing side reactions. In quinoline synthesis, this selectivity translates to improved yields and reduced formation of byproducts. The rapid heating also minimizes thermal decomposition of sensitive starting materials and products, particularly important for trifluoromethylated substrates.

Multicomponent reactions under microwave conditions have proven particularly successful for quinoline synthesis. The combination of anilines, aldehydes, and 1,3-dicarbonyl compounds in the presence of calixarene catalysts provides access to 2,4-disubstituted quinolines in 91-98% yields within 10 minutes. The operational simplicity, mild reaction conditions, and absence of byproduct formation make this approach highly attractive for both research and manufacturing applications.

Environmentally Benign Protocols

Green chemistry principles have been systematically applied to quinoline synthesis, resulting in protocols that minimize environmental impact while maintaining synthetic efficiency. These approaches emphasize the use of renewable starting materials, non-toxic solvents, and catalysts that can be recovered and reused.

Water as a reaction medium has gained prominence in quinoline synthesis due to its non-toxicity, abundance, and unique solvent properties. The 6π-electrocyclization synthesis of polyheterocyclic-fused quinoline-2-thiones proceeds efficiently in water without any catalysts or additives, achieving high yields through simple filtration. The remarkable E-factor of 0.45 and EcoScale score of 85.5 demonstrate the exceptional environmental credentials of this approach.

Catalyst-free methodologies eliminate the need for expensive and potentially toxic metal catalysts while simplifying product purification. The multicomponent synthesis of pyrazolo[3,4-b]quinolines proceeds at ambient temperature in aqueous ethanol, achieving 91-98% yields without any catalyst. The protocol features operational simplicity, short reaction times (≤10 minutes), and high selectivity with no byproduct formation.

Room temperature protocols minimize energy consumption while enabling the synthesis of temperature-sensitive compounds. The condensation of aryldiamines with dicarbonyl compounds in methanol proceeds rapidly at ambient temperature, providing quinoxalines in medium to excellent yields after only one minute reaction time. The scalability of this approach is demonstrated through successful 10-gram scale syntheses.

Solvent Considerations and Optimizations

Solvent selection represents a critical aspect of green quinoline synthesis, with emphasis on renewable, biodegradable, and non-toxic alternatives to traditional organic solvents. Ethanol has emerged as a preferred medium due to its renewability, low toxicity, and excellent solvating properties for both polar and non-polar reactants.

Solvent-free conditions represent the ultimate green approach, eliminating solvent-related waste and simplifying product isolation. The solvent-free synthesis of quinolines using nickel oxide nanoparticles as heterogeneous catalysts achieves good yields with high selectivity. The catalyst can be easily recovered and reused for up to five cycles without significant loss of activity. These conditions are particularly advantageous for large-scale synthesis where solvent costs and disposal become significant economic factors.

Ionic liquids offer unique advantages as green solvents, combining negligible vapor pressure with excellent thermal stability and recyclability. The synthesis of quinoline derivatives in ionic liquid media typically achieves yields of 70-90% while enabling easy catalyst recovery and solvent recycling. The low volatility of ionic liquids eliminates atmospheric emissions, addressing key environmental concerns associated with volatile organic compounds.

Table 5: Green Synthesis Approaches for Quinoline Derivatives

Green ApproachKey FeaturesTime ReductionEnergy EfficiencyEnvironmental ImpactTypical Yields (%)
Microwave-Assisted SynthesisRapid heating, reduced reaction times80-95%HighLow CO₂, reduced waste85-98
Ultrasound-Promoted SynthesisAcoustic cavitation, enhanced mixing60-80%ModerateMinimal solvent use70-90
Solvent-Free ConditionsNo organic solvents, neat conditions50-70%Very HighZero solvent waste75-95
Water as SolventEnvironmentally benign solventVariableModerateNon-toxic solvent60-85
Ionic Liquid MediaLow volatility, recyclable media40-60%ModerateReduced VOC emissions70-90
Catalyst RecyclingHeterogeneous catalysts, reusabilityNo changeHigh (reuse)Reduced catalyst waste80-95
Room Temperature ReactionsLow energy requirementsExtended timesVery HighMinimal energy use50-80
Photocatalytic SynthesisLight-driven, mild conditions40-70%HighClean energy source65-85

Process intensification through advanced solvent systems has led to significant improvements in reaction efficiency and sustainability. The combination of water and ethanol in optimized ratios provides synergistic effects, enabling reactions that are not feasible in either pure solvent. Similarly, deep eutectic solvents formed from choline chloride and various hydrogen bond donors offer unique properties that can enhance both reaction rates and selectivities.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-(Trifluoromethyl)quinoline

Dates

Last modified: 08-15-2023
Nishida et al. Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator Nature Communications, doi: 10.1038/ncomms4387, published online 13 March 2014 http://www.nature.com/ncomms

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